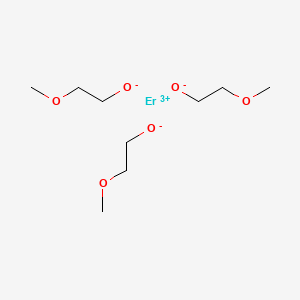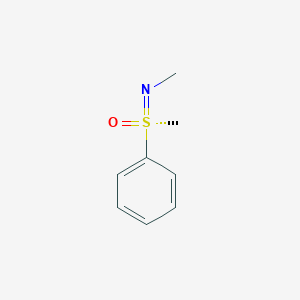
Tris(2-methoxyethyloxy) erbium
Overview
Description
Tris(2-methoxyethyloxy) erbium: This compound is known for its unique properties, making it suitable for applications in photonics, lasers, and telecommunications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methoxyethyloxy) erbium involves the reaction of erbium with 2-methoxyethanol. Various methods have been explored, including the direct reaction of the metal with 2-methoxyethanol in the presence of mercury(II) chloride, electrolytic dissolution of metals, and alcohol interchange using isopropoxides . The exchange reaction of acetates with 2-methoxyethanol has also been successful .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and application of the compound. Electrolytic dissolution and alcohol interchange are preferred for their efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(2-methoxyethyloxy) erbium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a phase-transfer catalyst in these reactions .
Common Reagents and Conditions:
Oxidation: this compound can be used in the oxidation of arylmethanols under phase-transfer conditions.
Reduction: The compound can participate in reduction reactions, often using hydrogen gas in the presence of catalytic amounts of Raney nickel.
Substitution: Substitution reactions involving this compound typically use bromine or other halogens under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions can produce alcohols .
Scientific Research Applications
Tris(2-methoxyethyloxy) erbium has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.
Biology: The compound’s unique properties make it suitable for use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: this compound is explored for its potential in targeted drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of advanced materials for photonics, lasers, and telecommunications.
Mechanism of Action
The mechanism of action of Tris(2-methoxyethyloxy) erbium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture . This property enhances the efficiency and selectivity of various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation or reduction reactions .
Comparison with Similar Compounds
- Tris(2-methoxyethoxy)ethyl amine
- Tris(3,6-dioxaheptyl)amine
- Tris(2-methoxyethoxy)vinylsilane
Comparison: Tris(2-methoxyethyloxy) erbium is unique due to its incorporation of erbium, a rare earth metal, which imparts distinct properties suitable for applications in photonics and telecommunications. In contrast, similar compounds like Tris(2-methoxyethoxy)ethyl amine and Tris(3,6-dioxaheptyl)amine are primarily used as phase-transfer catalysts in organic synthesis . Tris(2-methoxyethoxy)vinylsilane, on the other hand, is used in the production of advanced materials and coatings .
Properties
IUPAC Name |
erbium(3+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.Er/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWDNKQXGUKNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ErO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624755 | |
| Record name | Erbium tris(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367509-45-3 | |
| Record name | Erbium tris(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)


![5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629844.png)

![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)

![7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1629849.png)




